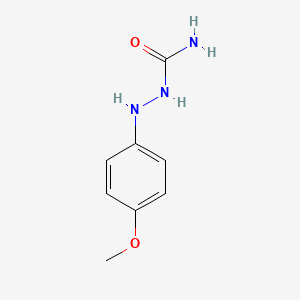

2-(4-Methoxyphenyl)hydrazinecarboxamide

Description

Properties

CAS No. |

101935-25-5 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

(4-methoxyanilino)urea |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12) |

InChI Key |

FLZJLXWMFXXIPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NNC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of hydrazinecarboxamide derivatives are highly dependent on substituents. Below is a comparative analysis of 2-(4-methoxyphenyl)hydrazinecarboxamide and its analogues:

Table 1: Key Properties of Hydrazinecarboxamide Derivatives

Electronic and Reactivity Profiles

- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in 3b is electron-donating, increasing electron density on the aromatic ring. This contrasts with electron-withdrawing groups like -F (3c ) or -Cl (e.g., Compound 18 ), which reduce electron density and alter reactivity .

- HOMO-LUMO Gap: Compounds with electron-donating groups (e.g., -OCH₃) exhibit smaller HOMO-LUMO gaps and higher softness, enhancing their nucleophilic reactivity. For instance, glycodeoxycholic acid and similar hydrazinecarboxamides with amino/carbonyl groups show high biological activity due to favorable orbital interactions .

Preparation Methods

Diazotization of 4-Methoxyaniline

The synthesis begins with the diazotization of 4-methoxyaniline (1) under acidic conditions. A representative protocol involves dissolving 4-methoxyaniline (1 eq.) in glacial acetic acid at 0–5°C, followed by dropwise addition of aqueous sodium nitrite (1.1 eq.). The diazonium salt (2) forms within 15–30 minutes, with optimal stability maintained at pH < 2.

Key Parameters :

Reduction to 4-Methoxyphenylhydrazine

The diazonium salt is reduced using ammonium sulfite (2.5–3.0 eq.) in hydrochloric acid, yielding 4-methoxyphenylhydrazine (3) . This step replaces traditional reductants like SnCl₂, eliminating heavy metal waste.

Reaction Conditions :

Carboxamide Formation

Hydrazine hydrate (3 eq.) reacts with 4-methoxybenzohydrazide (4) , derived from 3 , in ethanol/water (10:1) at 80°C for 6 hours. The product is isolated via vacuum filtration, achieving 91% yield.

Optimization Notes :

Direct Coupling of 4-Methoxyphenylhydrazine with Carbamates

Carbamate Synthesis

Bis(2,2,2-trifluoroethyl) carbonate reacts with primary amines (e.g., methylamine) in dichloromethane at 0°C, forming trifluoroethyl carbamates (5) . This method avoids phosgene, improving safety.

Example :

Hydrazine-Mediated Coupling

Hydrazine hydrate (1.5–3.0 eq.) reacts with carbamates (5) in ethanol under reflux (1–2 hours), directly yielding 2-(4-methoxyphenyl)hydrazinecarboxamide (6) . This one-pot method simplifies purification.

Advantages :

Hydrolysis of 1,3,4-Oxadiazolinone Intermediates

Oxadiazolinone Synthesis

Ethyl chloroformate reacts with 4-methoxyphenylhydrazine in toluene, forming 2-ethoxy-4-(4-methoxyphenyl)-Δ²-1,3,4-oxadiazolin-5-one (7) . Cyclization occurs at 80–90°C with catalytic pyridine.

Conditions :

Alkaline Hydrolysis

Oxadiazolinone (7) is hydrolyzed in 35% aqueous ethanol with NaOH (2 eq.) at reflux (80–90°C, 3 hours). Acidification precipitates the target compound (6) in 84% yield.

Mechanistic Insight :

Comparative Analysis of Methodologies

Recent Advances and Industrial Applications

Solvent-Free Synthesis

Microwave-assisted reactions reduce reaction times (e.g., 30 minutes vs. 6 hours) and eliminate solvents, aligning with green chemistry principles.

Q & A

Q. What methodologies are employed to analyze the electronic structure and vibrational modes of this compound?

- Methodological Answer :

- Vibrational Spectroscopy : Assign IR/Raman peaks to specific bonds (e.g., C=O stretches) using DFT-calculated vibrational frequencies.

- Electrostatic Potential Mapping : Visualize charge distribution to predict nucleophilic/electrophilic sites.

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions influencing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.